molecular formula C9H11NO3 B1427945 5-Cyclopentyloxazole-4-carboxylic acid CAS No. 1250027-79-2

5-Cyclopentyloxazole-4-carboxylic acid

Cat. No.: B1427945
CAS No.: 1250027-79-2
M. Wt: 181.19 g/mol
InChI Key: QVCRFTMIZALTKZ-UHFFFAOYSA-N
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Description

5-Cyclopentyloxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H11NO3. It features a five-membered oxazole ring substituted with a cyclopentyl group at the 5-position and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyloxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with an amino acid derivative under acidic conditions to form the oxazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentyloxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Cyclopentyloxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopentyloxazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of key metabolic processes .

Comparison with Similar Compounds

  • 5-Methyl-1,3-oxazole-4-carboxylic acid
  • 5-Phenyl-1,3-oxazole-4-carboxylic acid
  • 5-Ethyl-1,3-oxazole-4-carboxylic acid

Comparison: 5-Cyclopentyloxazole-4-carboxylic acid is unique due to its cyclopentyl substitution, which imparts distinct steric and electronic properties compared to other oxazole carboxylic acids. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-cyclopentyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)7-8(13-5-10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCRFTMIZALTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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